Synthesis and Characterization of 2,3,4,5-Tetrahydro-benzo[c]azepin-1-one: A Technical Guide
Synthesis and Characterization of 2,3,4,5-Tetrahydro-benzo[c]azepin-1-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,4,5-Tetrahydro-benzo[c]azepin-1-one is a seven-membered lactam fused to a benzene ring. This structural motif is of interest in medicinal chemistry due to its presence in a variety of biologically active compounds. The benzoazepine core is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of pharmacological activities. This guide serves as a practical resource for researchers aiming to synthesize and characterize this target molecule for further investigation.
Proposed Synthetic Pathway
The most logical and efficient synthetic route to 2,3,4,5-Tetrahydro-benzo[c]azepin-1-one is a two-step process starting from the commercially available β-tetralone. The proposed pathway involves the initial formation of β-tetralone oxime, followed by a Beckmann rearrangement to yield the desired lactam.
Caption: Proposed two-step synthesis of 2,3,4,5-Tetrahydro-benzo[c]azepin-1-one.
Experimental Protocols
The following are detailed, adaptable experimental protocols for the synthesis of 2,3,4,5-Tetrahydro-benzo[c]azepin-1-one.
Synthesis of β-Tetralone Oxime
Materials:
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β-Tetralone
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Hydroxylamine hydrochloride (NH2OH·HCl)
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Sodium acetate or pyridine
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Ethanol
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Water
Procedure:
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In a round-bottom flask, dissolve β-tetralone in ethanol.
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Add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium acetate or pyridine) to the flask. The base is added to neutralize the HCl released.
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The reaction mixture is typically stirred at room temperature or gently heated under reflux for a period of 1 to 4 hours.
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Reaction progress should be monitored by Thin Layer Chromatography (TLC).
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Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of cold water.
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The crude β-tetralone oxime is collected by filtration, washed with cold water, and dried.
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Recrystallization from a suitable solvent, such as ethanol/water, can be performed for further purification.
Beckmann Rearrangement to 2,3,4,5-Tetrahydro-benzo[c]azepin-1-one
The Beckmann rearrangement of the ketoxime can be achieved using various acidic reagents.[1][2][3] The choice of reagent can influence reaction time and yield. Common reagents include polyphosphoric acid (PPA), sulfuric acid, or milder reagents like p-toluenesulfonyl chloride in the presence of a base.
Protocol using Polyphosphoric Acid (PPA):
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Place β-tetralone oxime in a flask equipped with a mechanical stirrer.
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Add polyphosphoric acid to the flask. The amount of PPA should be sufficient to ensure efficient stirring of the resulting mixture.
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The mixture is heated, typically in the range of 100-140°C, for several hours.
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The reaction should be monitored by TLC until the starting oxime is consumed.
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After completion, the hot reaction mixture is carefully poured onto crushed ice with vigorous stirring.
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The precipitated crude product is collected by filtration and washed thoroughly with water until the washings are neutral.
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The crude lactam is then dried.
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Purification can be achieved by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethyl acetate or an ethanol/water mixture).
Characterization
As no direct spectroscopic data for 2,3,4,5-Tetrahydro-benzo[c]azepin-1-one is readily available in the searched literature, the following table provides an expected characterization profile based on the analysis of closely related structures, such as substituted tetrahydrobenzo[c]azepines and other benzolactams.[4][5][6]
Table 1: Expected Characterization Data for 2,3,4,5-Tetrahydro-benzo[c]azepin-1-one
| Analysis | Expected Data |
| Appearance | White to off-white solid |
| Melting Point (°C) | Expected to be in the range of 150-180°C |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 2.0-2.2 (m, 2H, CH₂), 2.8-3.0 (t, 2H, CH₂), 3.3-3.5 (m, 2H, CH₂), 7.2-7.6 (m, 4H, Ar-H), ~8.0 (br s, 1H, NH) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~25 (CH₂), ~35 (CH₂), ~45 (CH₂), ~125-135 (Ar-C), ~170 (C=O) |
| IR (KBr, cm⁻¹) | ~3200-3300 (N-H stretch), ~1650-1670 (C=O, amide I band), ~1600 (C=C, aromatic), ~1400-1500 (C-N stretch) |
| Mass Spec. (ESI-MS) | m/z: [M+H]⁺ expected at 176.09, [M+Na]⁺ expected at 198.07 |
Experimental and Characterization Workflow
The following diagram illustrates the logical workflow from synthesis to full characterization of the target compound.
Caption: Workflow for the synthesis and characterization of 2,3,4,5-Tetrahydro-benzo[c]azepin-1-one.
Biological Context and Future Directions
While no specific biological data for 2,3,4,5-Tetrahydro-benzo[c]azepin-1-one has been identified in the initial literature search, the broader class of benzo[c]azepine derivatives has been investigated for various therapeutic applications. For instance, certain derivatives have been explored as PARP-1 inhibitors for cancer therapy.[4] The successful synthesis and characterization of the title compound will enable its screening in various biological assays to explore its potential as a novel therapeutic agent. Future work could involve the derivatization of the lactam nitrogen or the aromatic ring to generate a library of analogs for structure-activity relationship (SAR) studies.
Conclusion
This technical guide provides a comprehensive, albeit theoretical, framework for the synthesis and characterization of 2,3,4,5-Tetrahydro-benzo[c]azepin-1-one. The proposed synthetic route, centered on the Beckmann rearrangement of β-tetralone oxime, is a robust and well-established chemical transformation. The provided experimental protocols and expected characterization data serve as a valuable starting point for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. The successful synthesis of this compound will open avenues for the exploration of its biological properties and its potential as a scaffold for novel therapeutics.
References
- 1. BJOC - Synthesis of a tricyclic lactam via Beckmann rearrangement and ring-rearrangement metathesis as key steps [beilstein-journals.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Beckmann Rearrangement [organic-chemistry.org]
- 4. Discovery of novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1’-cyclohexan]-5-ol derivatives as PARP-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
Figure 1. General chemical structures of 2,3,4,5-Tetrahydro-benzo[c]azepin-1-one and the thienobenzodiazepine core.
